molecular formula C13H17ClN2O2 B13342733 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride

4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride

Cat. No.: B13342733
M. Wt: 268.74 g/mol
InChI Key: IOQPNDHELPQCSJ-UHFFFAOYSA-N
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Description

4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzoic acid moiety and a diazaspiroheptane ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the diazaspiroheptane ring system followed by the introduction of the benzoic acid moiety. The final step involves the conversion of the free acid to its hydrochloride salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-14-6-13(7-14)8-15(9-13)11-4-2-10(3-5-11)12(16)17;/h2-5H,6-9H2,1H3,(H,16,17);1H

InChI Key

IOQPNDHELPQCSJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O.Cl

Origin of Product

United States

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